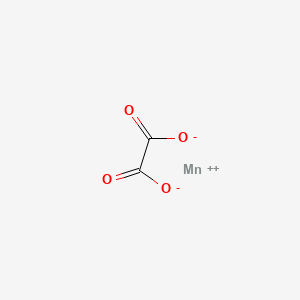Manganese oxalate
CAS No.: 6556-16-7
Cat. No.: VC5522990
Molecular Formula: C2H6MnO6
Molecular Weight: 181.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6556-16-7 |
|---|---|
| Molecular Formula | C2H6MnO6 |
| Molecular Weight | 181.00 g/mol |
| IUPAC Name | manganese;oxalic acid;dihydrate |
| Standard InChI | InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |
| Standard InChI Key | VOEZDMCKEMNFOS-UHFFFAOYSA-N |
| SMILES | C(=O)(C(=O)[O-])[O-].[Mn+2] |
| Canonical SMILES | C(=O)(C(=O)O)O.O.O.[Mn] |
Introduction
Fundamental Characterization of Manganese Oxalate
Chemical Identity and Natural Occurrence
Manganese oxalate exists as a coordination compound where manganese ions (Mn²⁺) are chelated by oxalate anions (C₂O₄²⁻). The anhydrous form crystallizes in the orthorhombic system with space group P2₁2₁2₁ and lattice parameters a = 0.6262 nm, b = 1.3585 nm, and c = 0.6091 nm . Natural specimens, identified as Lindbergite, typically occur in Mn-rich geological formations subjected to low-temperature hydrothermal activity . X-ray diffraction analyses of synthetic samples reveal isostructural relationships with other transition metal oxalates, though with distinct Mn-O bond lengths averaging 2.11–2.12 Å .
Table 1: Fundamental Properties of Manganese Oxalate
| Property | Value | Source |
|---|---|---|
| CAS Number | 110580-21-7 | |
| Molecular Weight | 142.96 g/mol | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Solubility Product (Ksp) | 6.8 × 10⁻⁵ | |
| Density | 2.56 g/cm³ (calculated) |
Hydration States and Phase Transitions
The compound exhibits remarkable hydration versatility, forming both dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O) phases. Thermal analysis shows stepwise dehydration: the dihydrate loses crystallization water at 100–150°C, while the trihydrate undergoes partial dehydration at 70–80°C before complete anhydrous conversion at 150°C . In situ Raman spectroscopy studies reveal that dehydration proceeds through an amorphous intermediate phase, with structural water molecules acting as hydrogen-bond donors to stabilize the crystalline lattice .
Synthesis and Structural Engineering
Solvent-Controlled Morphogenesis
Advanced synthesis strategies utilize mixed solvent systems to tailor particle morphology. In ethylene glycol-dimethyl sulfoxide (EG-DMSO) mixtures, the high viscosity (η = 16.1 cP at 40°C) and low dielectric constant (ε = 31.2) favor anisotropic growth, yielding mesoporous nanorods with BET surface areas of 89 m²/g . Comparative studies in aqueous and ethanolic media produce spherical aggregates (50–100 nm) and platelet structures (200–500 nm), respectively .
Table 2: Solvent Effects on Manganese Oxalate Morphology
| Solvent System | Morphology | Surface Area (m²/g) | Pore Size (nm) |
|---|---|---|---|
| H₂O-DMSO | Spherical Aggregates | 35 | 4.2 |
| EtOH-DMSO | Hexagonal Platelets | 42 | 5.8 |
| EG-DMSO | Mesoporous Nanorods | 89 | 12.4 |
Biological Synthesis Pathways
The fungus Aspergillus niger demonstrates remarkable capability in biomineralizing manganese oxalate through extracellular oxalic acid secretion. When cultivated on kutnohorite (Ca,Mn)CO₃ substrates, fungal metabolism induces pH reduction to 2.8–3.2, facilitating Mn²⁺ leaching and subsequent oxalate precipitation . This bio-route produces nanocrystalline Lindbergite (MnC₂O₄·2H₂O) with 30–50 nm particle sizes, offering potential for low-energy ore processing technologies.
Structural and Electronic Properties
Crystalline Architecture
Single-crystal X-ray diffraction reveals three distinct structural motifs:
-
Chain Polymers: Anhydrous MnC₂O₄ features infinite chains of edge-sharing MnO₆ octahedra bridged by oxalate ligands .
-
Layered Networks: Hydrated forms exhibit corrugated layers stabilized by hydrogen-bonding between coordinated water and oxalate oxygen .
-
Framework Structures: Amine-templated variants like [C₄H₈(NH₂)₂][Mn₂(C₂O₄)₃] form 3D frameworks with 8.2 Å channel diameters .
Magnetic Behavior
Density functional theory (DFT) calculations predict antiferromagnetic ordering in anhydrous MnC₂O₄ with a Néel temperature (T_N) of 72 K . Experimental magnetic susceptibility measurements confirm weak ferromagnetic coupling below 50 K, attributed to spin canting in the distorted octahedral Mn²⁺ sites . The calculated magnetic moment (5.92 μB) closely matches the theoretical value for high-spin d⁵ configuration (5.92 μB) .
Thermal and Chemical Reactivity
Surface Reactivity
The (001) crystal face demonstrates preferential reactivity in acid media (k = 3.4 × 10⁻³ min⁻¹ at pH 3), dissolving via proton-assisted ligand displacement . In contrast, alkaline conditions (pH >10) induce oxidative dissolution, generating soluble MnO₄⁻ species through a four-electron transfer process .
| Material | Capacity (mA h g⁻¹) | Cycle Stability (%) |
|---|---|---|
| MnC₂O₄ Nanorods | 838 (120 cycles) | 83 |
| Commercial Graphite | 372 | >99 |
| Mn₃O₄ Nanoparticles | 650 | 72 |
Supercapacitor Applications
Asymmetric supercapacitors pairing MnC₂O₄ with activated carbon demonstrate:
-
Specific capacitance: 312 F/g at 1 A/g
-
Energy density: 48 Wh/kg
-
Power density: 8 kW/kg
These metrics surpass conventional MnO₂-based devices by 40–60%, attributed to the oxalate matrix's enhanced ionic conductivity .
Environmental and Biological Interactions
Biogeochemical Cycling
Field studies in Mn-rich soils show Aspergillus niger colonies can precipitate up to 15 g/m² of manganese oxalate annually . This biomineralization follows first-order kinetics (k = 0.12 day⁻¹) and is optimized at 28°C with glucose as carbon source . The process effectively immobilizes mobile Mn²⁺, reducing soil toxicity by 60–80% in contaminated sites.
Photocatalytic Activity
MnC₂O₄/ZnO heterojunctions demonstrate 92% methylene blue degradation under visible light (λ >420 nm), outperforming pure ZnO by 300% . The oxalate ligand acts as electron mediator, facilitating charge separation with quantum efficiency Φ = 0.38.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume